molecular formula C27H34F2 B046902 trans,trans-4'-(4'-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl CAS No. 119990-81-7

trans,trans-4'-(4'-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl

Cat. No. B046902
M. Wt: 396.6 g/mol
InChI Key: DOTCXRSWJCSMMA-UHFFFAOYSA-N
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Description

The compound , “trans,trans-4'-(4'-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl,” is a complex organic molecule likely of interest for its potential applications in materials science, possibly within liquid crystal technology or specialized chemical syntheses. Such molecules are typically synthesized through multi-step organic reactions, requiring detailed analysis to confirm their structure and properties.

Synthesis Analysis

The synthesis of complex bicyclic and biphenyl compounds involves strategic functional group manipulations and the formation of carbon-carbon bonds under controlled conditions. For example, Boyd et al. (1980) discuss the synthesis of cyclophosphamide analogues, involving cyclization and stereochemical considerations which are relevant to the synthesis of complex organic molecules such as the one (Boyd et al., 1980).

Molecular Structure Analysis

Molecular structure determination is crucial for confirming the identity of synthesized compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly employed. For instance, the molecular structure of a related compound was unambiguously established using X-ray crystallography, highlighting the importance of such techniques in confirming molecular configurations (Boyd et al., 1980).

Chemical Reactions and Properties

The reactivity of a compound like “trans,trans-4'-(4'-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl” can be influenced by its structural features, such as the presence of fluorine atoms and the bicyclohexyl and biphenyl units. These features can affect its participation in chemical reactions, such as nucleophilic substitution or addition reactions, and its stability under various conditions.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and phase behavior, are critical for understanding how a compound behaves in different environments and for its application in material science. The molecular design influences these properties significantly, as seen in the study of polyimides derived from cis- and trans-cyclohexanetetracarboxylic dianhydrides, where molecular weight and solubility were affected by structural isomerism (Fang et al., 2004).

properties

IUPAC Name

1,2-difluoro-4-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2/c1-2-3-19-4-6-20(7-5-19)21-8-10-22(11-9-21)23-12-14-24(15-13-23)25-16-17-26(28)27(29)18-25/h12-22H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTCXRSWJCSMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560739
Record name 4~3~,4~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans,trans-4'-(4'-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl

CAS RN

119990-81-7
Record name 4~3~,4~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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